molecular formula C21H17ClN2O2S2 B11355359 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11355359
M. Wt: 429.0 g/mol
InChI Key: ISXKTBURIJDROY-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Thiazole Ring: This step often involves the use of thioamides and α-haloketones under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This can be done via electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products depend on the nucleophile used, such as amides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide lies in its combined structural features of benzothiophene, thiazole, and methoxyphenyl groups. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H17ClN2O2S2

Molecular Weight

429.0 g/mol

IUPAC Name

3-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H17ClN2O2S2/c1-26-15-8-6-13(7-9-15)21-24-14(12-27-21)10-11-23-20(25)19-18(22)16-4-2-3-5-17(16)28-19/h2-9,12H,10-11H2,1H3,(H,23,25)

InChI Key

ISXKTBURIJDROY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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